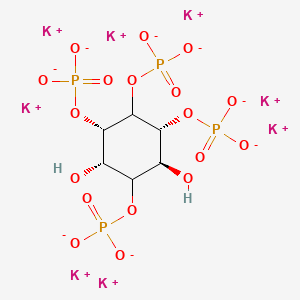

D-肌醇-1,3,4,5-四磷酸盐,八钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-肌醇-1,3,4,5-四磷酸酯八钾盐: 是肌醇 1,4,5-三磷酸酯的磷酸化产物。 它以其作为强效的肌醇 1,4,5-三磷酸酯 5-磷酸酶抑制剂而闻名,IC50 值约为 150 nM 。 该化合物通过使肌醇 1,4,5-三磷酸酯介导的钙释放激活钙通道的激活敏感化,促进钙离子流入 .

科学研究应用

Cell Signaling and Calcium Regulation

D-myo-Inositol-1,3,4,5-tetrakisphosphate is primarily known for its involvement in intracellular signaling pathways, particularly in calcium mobilization. It acts as a secondary messenger in the phosphoinositide signaling pathway:

- Calcium Signaling : It enhances the release of calcium from intracellular stores when stimulated by receptors such as histamine H1 receptors. Studies have shown that D-myo-inositol-1,3,4,5-tetrakisphosphate can increase the total calcium-releasing capacity when used alongside inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) .

- Role in Immune Cells : Research indicates that it is implicated in the development and function of immune cells. Specifically, it is involved in the signaling pathways that regulate calcium levels essential for immune responses .

Metabolic Functions

D-myo-Inositol-1,3,4,5-tetrakisphosphate has been identified as a metabolite with significant roles in various biological processes:

- Metabolism of Inositol Phosphates : It is produced during the metabolism of other inositol phosphates and can serve as a substrate for kinases involved in further phosphorylation reactions . This metabolic pathway is crucial for maintaining cellular homeostasis and signaling.

- Regulation of Cellular Functions : The compound has been shown to influence various cellular functions through its metabolites. For example, it can affect chloride secretion in intestinal epithelial cells by modulating pathways influenced by epidermal growth factor .

Research Applications

Due to its biochemical properties and roles in cell signaling, D-myo-Inositol-1,3,4,5-tetrakisphosphate has numerous research applications:

- Inhibitor Studies : It serves as an inhibitor for specific enzymes such as Ins(1,4,5)P3 5-phosphatase. This property makes it useful for studying the dynamics of phosphoinositide metabolism and its effects on calcium signaling pathways .

- Experimental Models : The compound is widely used in experimental models to elucidate mechanisms of action related to calcium signaling and cell communication. Its ability to enhance or inhibit specific pathways provides insights into disease mechanisms and potential therapeutic targets.

Case Studies and Experimental Findings

Several studies have documented the effects and applications of D-myo-Inositol-1,3,4,5-tetrakisphosphate:

作用机制

生化分析

Biochemical Properties

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt interacts with various enzymes and proteins. It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . It facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .

Cellular Effects

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt has significant effects on various types of cells and cellular processes. It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells . This suggests that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase , thereby influencing the molecular level effects.

Temporal Effects in Laboratory Settings

Its role as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase suggests potential long-term effects on cellular function .

Metabolic Pathways

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is involved in the metabolic pathway of inositol 1,4,5-trisphosphate . It interacts with enzymes such as Ins (1,4,5)P3 5-phosphatase .

准备方法

合成路线和反应条件: D-肌醇-1,3,4,5-四磷酸酯八钾盐是通过肌醇 1,4,5-三磷酸酯的磷酸化合成的。 该反应涉及在受控条件下使用特定的磷酸化试剂,以确保磷酸基团添加到肌醇环上的所需位置 .

工业生产方法: 虽然详细的工业生产方法尚未公开,但合成通常涉及大规模的磷酸化反应,随后进行纯化步骤以达到高纯度水平 (≥98%),并通过 HPLC 确认 .

化学反应分析

反应类型: D-肌醇-1,3,4,5-四磷酸酯八钾盐主要经历磷酸化和去磷酸化反应。 它作为参与细胞信号通路中的各种磷酸酶和激酶的底物 .

常用试剂和条件:

磷酸化: 使用磷酸化试剂,如 ATP 或特定的激酶。

去磷酸化: 涉及磷酸酶,如肌醇 1,4,5-三磷酸酯 5-磷酸酶.

相似化合物的比较

类似化合物:

肌醇 1,4,5-三磷酸酯: D-肌醇-1,3,4,5-四磷酸酯的前体,参与从细胞内储存库中动员钙离子.

肌醇 1,3,4-三磷酸酯: 肌醇的另一种磷酸化衍生物,参与不同的信号通路.

独特性: D-肌醇-1,3,4,5-四磷酸酯八钾盐的独特性在于它对肌醇 1,4,5-三磷酸酯 5-磷酸酶的特异性抑制作用以及它在使钙释放激活钙通道敏感化方面的作用 。 这种双重功能使其与其他肌醇磷酸酯区分开来,使其成为专注于钙信号传导和调节的研究的宝贵工具 .

生物活性

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt (commonly referred to as Ins(1,3,4,5)P4) is a significant inositol phosphate that plays critical roles in cellular signaling and calcium mobilization. This compound is a potent inhibitor of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase and has been shown to facilitate calcium influx in various cellular contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₈K₈O₁₈P₄

- Molecular Weight : 804.73 g/mol

- CAS Number : 145843-69-2

- Purity : ≥98% .

D-myo-Inositol-1,3,4,5-tetrakisphosphate acts primarily by:

- Inhibition of Ins(1,4,5)P3 5-phosphatase : The compound exhibits an IC50 of approximately 150 nM, indicating its potency in inhibiting the enzyme responsible for the dephosphorylation of Ins(1,4,5)P3 to Ins(1,4)P2 .

- Facilitation of Calcium Influx : It sensitizes Ins(1,4,5)P3-mediated activation of calcium release-activated calcium (CRAC) channels. This action enhances intracellular calcium levels crucial for various signaling pathways .

- Inhibition of Ins(1,4,5)P3 Receptors : At higher concentrations, it can inhibit Ins(1,4,5)P3 receptors directly .

Calcium Mobilization

Calcium ions (Ca²⁺) play a pivotal role in numerous cellular processes including muscle contraction, neurotransmitter release, and cell proliferation. D-myo-Inositol-1,3,4,5-tetrakisphosphate has been implicated in:

- Regulating Calcium Dynamics : By increasing intracellular calcium levels through its action on CRAC channels and Ins(1,4,5)P3 receptors .

Cellular Signaling

The compound is involved in various signaling pathways that affect:

- Cell Growth and Differentiation : Research indicates that it may influence pathways related to cell growth through its interactions with phosphoinositide signaling .

- Response to Pathogens : In intestinal epithelial cells infected with Salmonella spp., levels of D-myo-Inositol-1,4,5-tetrakisphosphate increase significantly. This response appears to modulate calcium-mediated chloride secretion .

Research Findings and Case Studies

Numerous studies have explored the biological activity of D-myo-Inositol-1,3,4,5-tetrakisphosphate:

属性

IUPAC Name |

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLWTQSZUMYYND-QAVKKEKOSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。